(S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan
Overview
Description
-(S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan, commonly referred to as “S+-4-APNB”, is an organic compound that has been studied for its potential applications in scientific research. It is a nitrobenzofurazan that contains an amino group and a pyrrolidine ring. This compound has been used for a variety of scientific applications including drug development, enzyme inhibition, and protein-protein interactions.
Scientific Research Applications
Reactivity with Nucleophiles
The reactivity of 4-nitrobenzofurazans, such as (S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan, with nucleophiles has been studied. These compounds show significant reductions in equilibrium constants for the formation of σ adducts when reacted with sulfite ions, due to the stabilization from conjugative interactions between substituents (Crampton, Isanbor, & Willett, 2005).
Photophysical and Photochemical Properties
The photophysical and photochemical properties of nitrobenzofurazan (NBD) derivatives have been examined. These compounds, including variants of 4-amino NBD, exhibit stable fluorescent adducts upon interaction with aliphatic amines, making them useful for protein and lipid labeling (Sveen, Macia, Zaremberg, & Heyne, 2015).
Protein-Labelling Reagent
4-Chloro-7-nitrobenzofurazan, a related compound, demonstrates high reactivity towards nucleophiles and has been discussed for its application as a protein-labelling reagent, highlighting the potential for similar uses of this compound (Baines, Allen, & Brocklehurst, 1977).
Air Monitoring of Aldehydes and Ketones
N-Methyl-4-hydrazino-7-nitrobenzofurazan, another derivative, has been utilized as a reagent for determining aldehydes and ketones in air monitoring, suggesting possible applications for this compound in environmental monitoring (Büldt & Karst, 1999).
Electrophilic Character and Reactivity
Studies have investigated the electrophilic character and reactivity of benzofurazan derivatives towards secondary cyclic amines. These studies are crucial for understanding the reactivity of compounds like this compound in various chemical environments (Raissi et al., 2021).
properties
IUPAC Name |
(3S)-1-(4-nitro-2,1,3-benzoxadiazol-7-yl)pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O3/c11-6-3-4-14(5-6)7-1-2-8(15(16)17)10-9(7)12-18-13-10/h1-2,6H,3-5,11H2/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDDQXROWUJAJX-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC=C(C3=NON=C23)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C2=CC=C(C3=NON=C23)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70576808 | |
Record name | (3S)-1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)pyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70576808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
143112-52-1 | |
Record name | (3S)-1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)pyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70576808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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